molecular formula C14H20N2O5S B2601420 methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate CAS No. 1790198-65-0

methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate

Cat. No. B2601420
CAS RN: 1790198-65-0
M. Wt: 328.38
InChI Key: DGCZTFAUOFOKFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carbamates typically involves the reaction of carbamoyl chlorides with alcohols . Another method involves the reaction of chloroformates with amines . Carbamates can also be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .


Chemical Reactions Analysis

Carbamates are known to undergo various chemical reactions. For instance, carbamate esters arise via alcoholysis of carbamoyl chlorides . They can also be formed from chloroformates and amines . Carbamates may be formed from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate, also known as methyl N-{4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]phenyl}carbamate:

Pharmaceutical Development

This compound is being explored for its potential as a therapeutic agent . Its unique structure, which includes a cyclopropyl group and a sulfamoyl moiety, suggests it could interact with biological targets in novel ways. Researchers are investigating its efficacy in treating various conditions, including inflammatory diseases and cancer .

Enzyme Inhibition Studies

The compound’s structure makes it a candidate for studying enzyme inhibition . Specifically, it can be used to investigate the inhibition of enzymes involved in metabolic pathways and signal transduction . This can help in the design of new inhibitors for therapeutic use .

Chemical Biology

In chemical biology, this compound is used as a probe to study biological processes . Its ability to interact with specific proteins and enzymes allows researchers to map out biochemical pathways and understand the mechanisms of action of various biological molecules .

Drug Delivery Systems

Researchers are exploring the use of this compound in drug delivery systems . Its chemical properties make it suitable for modifying drug molecules to improve their solubility , stability , and bioavailability . This can enhance the effectiveness of existing drugs and reduce side effects .

properties

IUPAC Name

methyl N-[4-[(2-cyclopropyl-2-hydroxypropyl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O5S/c1-14(18,10-3-4-10)9-15-22(19,20)12-7-5-11(6-8-12)16-13(17)21-2/h5-8,10,15,18H,3-4,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCZTFAUOFOKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (4-(N-(2-cyclopropyl-2-hydroxypropyl)sulfamoyl)phenyl)carbamate

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